Specific Scientific Field: This application falls under the field of Material Science and Electronics.
Summary of the Application: The compound “1,3-Di(2-pyridyl)-1,3-propanedione” is used in the creation of monochromatic OLEDs and OWLEDs . These devices are used in various electronic displays due to their high efficiency and brightness.
Methods of Application: The compound is used to create complexes with various metal cations such as Pd(II), Pt(II), Fe(II), Ir(III), and Ru(III). These complexes exhibit photoluminescent and semiconducting properties, which make them suitable for use in OLEDs .
Results or Outcomes: The use of “1,3-Di(2-pyridyl)-1,3-propanedione” in OLEDs has led to the development of high-performance electronic displays. The compound’s photoluminescent properties contribute to the high brightness and efficiency of these displays .
Specific Scientific Field: This application falls under the field of Medicine and Pharmacology.
Summary of the Application: The Pt(II) complex of “1,3-Di(2-pyridyl)-1,3-propanedione” exhibits cytotoxic properties against human lung and prostate cancer cells . Its azide-substituted analogue has an intercalating effect for DNA molecules .
Methods of Application: The compound is used to create a Pt(II) complex, which is then used in medical treatments. This complex interacts with cancer cells, leading to their destruction .
Results or Outcomes: The use of “1,3-Di(2-pyridyl)-1,3-propanedione” in medicine has shown promising results in the treatment of certain types of cancer. The compound’s cytotoxic properties have proven effective against human lung and prostate cancer cells .
Summary of the Application: The compound “1,3-Di(2-pyridyl)-1,3-propanedione” is used in the creation of light-emitting electrochemical cells (LEECs) and as a cathode layer for high-performance polymer solar cells (PSCs) .
Methods of Application: The compound is used to create complexes with various metal cations such as Pt(II), Ru(III), and Fe(II). These complexes exhibit photoluminescent and semiconducting properties, which make them suitable for use in LEECs and PSCs .
Results or Outcomes: The use of “1,3-Di(2-pyridyl)-1,3-propanedione” in LEECs and PSCs has led to the development of high-performance electronic devices. The compound’s photoluminescent and semiconducting properties contribute to the high efficiency of these devices .
Specific Scientific Field: This application falls under the field of Coordination Chemistry.
Summary of the Application: “1,3-Di(2-pyridyl)-1,3-propanedione” structurally resembles the widely-used ligand terpyridine (tpy), with which it is isoelectronic . It is used in the creation of various types of complex that are possible with these ligands .
Methods of Application: The compound is used to create complexes with various metal ions such as ruthenium (II), osmium (II), platinum (II), iridium (III), rhodium (III), and palladium (II) .
Results or Outcomes: The use of “1,3-Di(2-pyridyl)-1,3-propanedione” in coordination chemistry has led to the development of brightly luminescent metal complexes . These complexes have a wide range of emission efficiencies, according to the other ligands present .
Specific Scientific Field: This application falls under the field of Chemistry and Photophysics.
Summary of the Application: “1,3-Di(2-pyridyl)-1,3-propanedione” is used in the synthesis of asymmetrically functionalized 1,3-di(2-pyridyl)benzenes starting from 3-(3-bromophenyl)-1,2,4-triazines using sequential aza-Diels–Alder reactions and Stille cross-coupling . The photophysical properties of the obtained compounds are studied .
Methods of Application: The compound is used to create asymmetrically functionalized 1,3-di(2-pyridyl)benzenes through a convenient synthetic approach combining the “1,2,4-triazine” methodology and Pd-catalyzed cross-coupling reactions .
Results or Outcomes: The use of “1,3-Di(2-pyridyl)-1,3-propanedione” in synthesis and photophysical studies has led to the development of new compounds with unique photophysical properties .
1,3-Di(2-pyridyl)-1,3-propanedione, commonly known as dipicolinoylmethane, is a versatile organic compound characterized by its two pyridine rings linked by a central 1,3-diketone moiety. Its molecular formula is and it has a molecular weight of approximately 226.24 g/mol. This compound is notable for its ability to form stable complexes with various metal ions due to its chelating properties, making it a valuable ligand in coordination chemistry .
The mechanism of action of DPM depends on the specific application. Here are two potential mechanisms:
Although 1,3-Di(2-pyridyl)-1,3-propanedione is not primarily recognized for direct biological activity, its metal complexes have shown potential in biological applications. For instance:
The synthesis of 1,3-Di(2-pyridyl)-1,3-propanedione can be achieved through various methods:
1,3-Di(2-pyridyl)-1,3-propanedione finds diverse applications across several fields:
Interaction studies involving 1,3-Di(2-pyridyl)-1,3-propanedione primarily focus on its coordination with various metal ions. These studies reveal:
These interactions underscore the compound's potential in designing new materials for electronic applications .
Several compounds share structural or functional similarities with 1,3-Di(2-pyridyl)-1,3-propanedione. Here are some notable examples:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
Terpyridine | Contains three pyridine rings | Stronger chelating ability due to additional ring |
2-Pyridinecarboxaldehyde | Aldehyde functional group attached to pyridine | More reactive due to aldehyde functionality |
4,4'-Bipyridine | Two pyridine rings linked by a single bond | Different coordination chemistry properties |
1,10-Phenanthroline | Contains two nitrogen atoms within a fused ring system | Exhibits distinct electronic properties |
The uniqueness of 1,3-Di(2-pyridyl)-1,3-propanedione lies in its diketone structure combined with two pyridine rings, allowing it to participate in a wide range of
Irritant